N-Methyl 4-Hydroxy Duloxetine is a derivative of Duloxetine, which is classified as a serotonin and norepinephrine reuptake inhibitor (SNRI). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Duloxetine itself was first discovered in 1993 and has been utilized clinically for its antidepressant effects, as well as for managing chronic pain and urinary incontinence .
N-Methyl 4-Hydroxy Duloxetine can be synthesized from Duloxetine, which is produced through various chemical processes. The synthesis of Duloxetine has been detailed in several patents and scientific articles, emphasizing the importance of chiral purity and the efficiency of the synthetic methods employed .
The synthesis of N-Methyl 4-Hydroxy Duloxetine involves several key steps that focus on modifying the existing structure of Duloxetine. The primary method involves the hydroxylation of the aromatic ring, followed by methylation to achieve the desired compound.
The synthesis typically employs various reagents and conditions to ensure high yields and purity. For instance, a common approach may involve using phase transfer catalysts to facilitate reactions in non-polar solvents, which can enhance reaction rates and selectivity . The process may also include purification steps such as crystallization or chromatography to isolate N-Methyl 4-Hydroxy Duloxetine from byproducts.
N-Methyl 4-Hydroxy Duloxetine has a complex molecular structure characterized by a naphthalene moiety linked to a thiophene ring. The presence of a hydroxyl group at the para position on the aromatic ring distinguishes it from its parent compound, Duloxetine.
The molecular formula for N-Methyl 4-Hydroxy Duloxetine is . Its molecular weight is approximately 315.44 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm its identity and purity.
N-Methyl 4-Hydroxy Duloxetine can undergo various chemical reactions typical for phenolic compounds. These include:
The reactions are often conducted under controlled conditions to optimize yields. For example, using solvents like methanol or ethanol can influence reaction kinetics and product distribution .
N-Methyl 4-Hydroxy Duloxetine functions primarily by inhibiting the reuptake of serotonin and norepinephrine in the brain. This mechanism increases the availability of these neurotransmitters in synaptic clefts, enhancing mood regulation and alleviating symptoms associated with depression and anxiety.
Research indicates that compounds like N-Methyl 4-Hydroxy Duloxetine exhibit balanced dual reuptake inhibition, which may contribute to their efficacy in treating mood disorders .
N-Methyl 4-Hydroxy Duloxetine is typically a solid at room temperature with a white to off-white appearance. Its melting point and solubility characteristics are critical for formulation into pharmaceutical products.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its solubility profile varies with pH, making it essential to consider when developing dosage forms.
Relevant data includes:
N-Methyl 4-Hydroxy Duloxetine holds potential applications in pharmacological research, particularly in studies focusing on mood disorders. Its role as a dual reuptake inhibitor makes it a candidate for further exploration in clinical settings aimed at improving therapeutic outcomes for patients suffering from depression or anxiety-related conditions.
N-Methyl 4-hydroxy duloxetine (C₁₉H₂₁NO₂S) is a structurally modified metabolite of the antidepressant duloxetine (C₁₈H₁₉NOS). Duloxetine, marketed as Cymbalta®, is a dual serotonin-norepinephrine reuptake inhibitor (SNRI) with a thiophhene-linked naphthaleneoxypropanamine backbone [1] [7]. The metabolite is formed via cytochrome P450-mediated hydroxylation at the 4-position of duloxetine’s naphthalene ring, followed by N-methylation of the primary amine [4] [6]. This modification increases the molecular weight from 297.42 g/mol (duloxetine) to 313.42 g/mol while reducing polarity, as evidenced by its higher logP value (predicted 3.17 vs. duloxetine’s 2.76) [4] [6].
Table 1: Structural Comparison of Duloxetine and Its Metabolite
Property | Duloxetine | N-Methyl 4-Hydroxy Duloxetine |
---|---|---|
Molecular Formula | C₁₈H₁₉NOS | C₁₉H₂₁NO₂S |
Molecular Weight (g/mol) | 297.42 | 313.42 |
Key Functional Groups | Secondary amine, unsubstituted naphthalene | Tertiary amine, 4-hydroxynaphthalene |
IUPAC Name | (+)-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]-N-methylnaphthalen-1-amine |
The stereochemistry at the C3 position (S-configuration) is retained in the metabolite, crucial for its pharmacological activity. Hydroxylation introduces a polar site, potentially altering blood-brain barrier permeability, while N-methylation reduces hydrogen-bonding capacity [4] [6].
N-Methyl 4-hydroxy duloxetine emerged from metabolic studies following duloxetine’s original development by Eli Lilly in 1993 (initially designated LY248686) [1]. Early pharmacokinetic research identified 4-hydroxy duloxetine as a major oxidative metabolite formed primarily via CYP1A2 and CYP2D6 isozymes [1] [4]. Subsequent characterization revealed trace quantities of the N-methylated derivative in excreta, classifying it as a secondary metabolite [6].
This compound belongs to two distinct chemical derivative classes:
Its identification was pivotal in understanding duloxetine’s metabolic fate, accounting for ~70% of urinary metabolites alongside glucuronide conjugates [1] [4]. Unlike the parent drug, N-methyl 4-hydroxy duloxetine has not been developed as a therapeutic agent but serves as a reference standard in pharmacokinetic assays and metabolic stability studies [6].
As a duloxetine derivative, N-methyl 4-hydroxy duloxetine retains potential affinity for monoamine transporters but exhibits modified pharmacodynamics:
Table 2: Pharmacological Parameters of Duloxetine vs. Its Metabolite
Parameter | Duloxetine | N-Methyl 4-Hydroxy Duloxetine (Predicted) |
---|---|---|
SERT Ki (nM) | 0.8 | >50 |
NET Ki (nM) | 7.5 | >100 |
Dopamine Transporter Affinity | Low | Negligible |
Metabolic Stability | t₁/₂ = 12h | Likely shorter due to glucuronidation |
While not intrinsically active as an SNRI, this metabolite contributes to duloxetine’s overall pharmacological profile through potential allosteric effects on transporter complexes or downstream signaling modulation in pain pathways [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: